Lipophilicity Advantage of C3 2,6-Difluorophenyl Substitution Over N1 2,4-Difluorophenyl Regioisomer
The target compound 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazol-5-amine exhibits a calculated LogP of 1.98, which is 0.24 LogP units higher than the regioisomeric comparator 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine (LogP = 1.74) . Both compounds share identical molecular formula (C₁₀H₉F₂N₃), molecular weight (209.20 g/mol), hydrogen bond acceptor count (2), hydrogen bond donor count (1), and Fsp³ (0.1); the LogP differential arises solely from the regioisomeric relationship—C3 versus N1 attachment of the difluorophenyl group and the 2,6- versus 2,4-fluorine substitution pattern on the phenyl ring. This 0.24 LogP increment translates to an approximately 1.74-fold higher predicted octanol-water partition coefficient, which is pharmacologically meaningful for membrane permeation and oral absorption optimization [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.98 (calculated); HBA = 2; HBD = 1; Fsp³ = 0.1 |
| Comparator Or Baseline | 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 380569-79-9): LogP = 1.74 (calculated); HBA = 2; HBD = 1; Fsp³ = 0.1 |
| Quantified Difference | ΔLogP = +0.24 (target higher by approximately 1.74-fold partition coefficient) |
| Conditions | Calculated LogP values sourced from Fluorochem product datasheets; both compounds reported at 98% purity. Calculation method consistent across both entries. |
Why This Matters
A 0.24 LogP difference between regioisomers can alter predicted membrane permeability and oral bioavailability, making the C3 2,6-difluorophenyl isomer the more lipophilic choice for lead series requiring enhanced passive diffusion.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. General principle: ΔLogP of 0.24 corresponds to ~1.74-fold difference in partition coefficient. View Source
